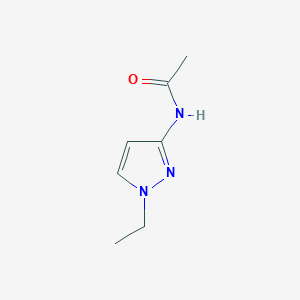

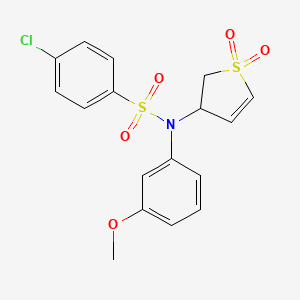

N-(1-ethyl-1H-pyrazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Ullmann and Ullmann-Finkelstein reactions have been used for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) for the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

N-(1-ethyl-1H-pyrazol-3-yl)acetamide and its derivatives have been explored for their potential in forming coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their self-assembly processes influenced by hydrogen bonding and their antioxidant activities. The research found that the ligands and their metal complexes exhibit significant antioxidant activity, which is crucial for combating oxidative stress in biological systems (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, utilizing N-(2-hydroxyphenyl)acetamide as an intermediate, has been optimized for the synthesis of antimalarial drugs. This process highlights the compound's role in facilitating the production of pharmaceuticals through efficient synthetic routes (Magadum & Yadav, 2018).

Novel Syntheses of Heterocyclic Compounds

The compound has been utilized in the synthesis of novel 2-pyrone derivatives, showcasing its versatility in creating heterocyclic compounds. These derivatives have been characterized and analyzed for their molecular structures, demonstrating the compound's utility in advancing the field of organic chemistry (Sebhaoui et al., 2020).

Glucose Utilization Enhancement

Research on 1,3-diaryl-[1H]-pyrazole-4-acetamides has shown promising results in enhancing glucose utilization in diabetic animal models. This indicates potential applications in diabetes management, where the compound's derivatives can improve insulin sensitivity and lower glucose levels without significant side effects (Bebernitz et al., 2001).

Insecticidal Applications

Derivatives of this compound have been assessed for their insecticidal efficacy against agricultural pests, such as the cotton leafworm. These studies contribute to the development of novel pest control agents, offering safer and more effective alternatives to traditional pesticides (Fadda et al., 2017).

Antibacterial and Antifungal Activities

The compound and its derivatives have demonstrated outstanding antibacterial and antifungal activities in vitro. These findings suggest potential for the development of new antimicrobial agents, which are critically needed to address the growing issue of antibiotic resistance (Chkirate et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

Compounds that activate girk channels typically do so by binding to the channel and inducing a conformational change that allows potassium ions to flow through . This can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability.

Biochemical Pathways

Activation of girk channels can influence several cellular processes, including neurotransmission and heart rate, by modulating the electrical activity of cells .

Pharmacokinetics

Similar compounds have been found to display nanomolar potency as girk1/2 activators with improved metabolic stability .

Result of Action

Activation of girk channels can lead to a decrease in cellular excitability, which can have various effects depending on the type of cell and the physiological context .

Propriétés

IUPAC Name |

N-(1-ethylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBBXUXOGOWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694042-71-1 |

Source

|

| Record name | N-(1-ethyl-1H-pyrazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2879280.png)

![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)

![5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2879284.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2879286.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)

![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2879301.png)

![2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2879302.png)